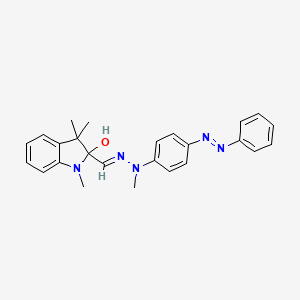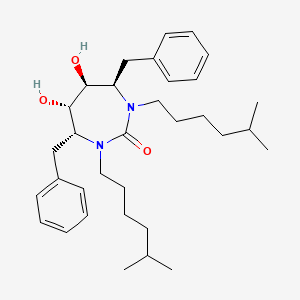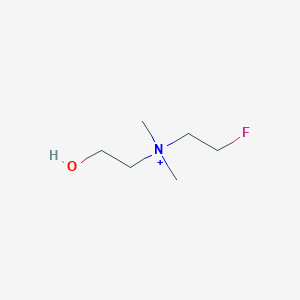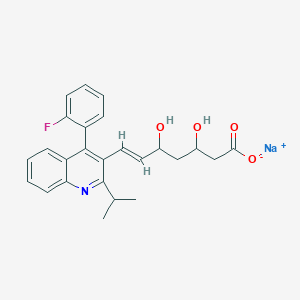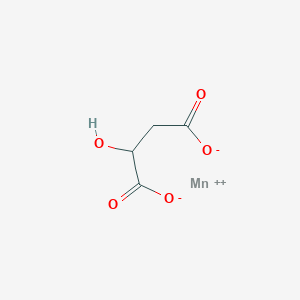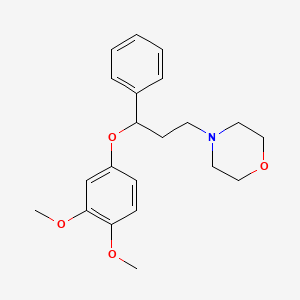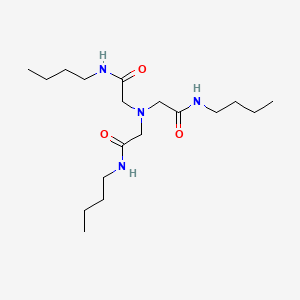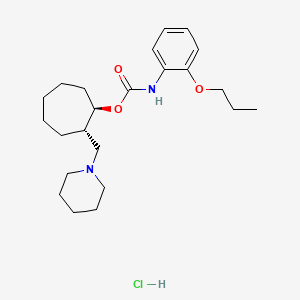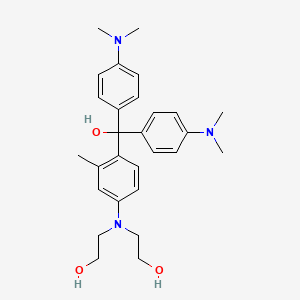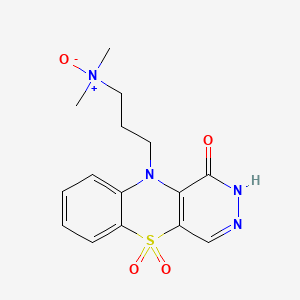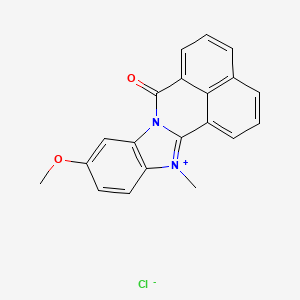
10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride is a complex organic compound with the molecular formula C20H15ClN2O2 and a molecular weight of 350.7983 . This compound is known for its unique structure, which includes a benzimidazo[2,1-a]benz[de]isoquinolinium core, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazo[2,1-a]benz[de]isoquinolinium core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the chloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Quality control measures are essential to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original molecule .
Wissenschaftliche Forschungsanwendungen
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to proteins, altering enzyme activity, or affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium methyl sulphate
- 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium bromide
Uniqueness
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride is unique due to its chloride ion, which can influence its solubility, reactivity, and biological activity compared to its methyl sulphate and bromide counterparts .
Eigenschaften
CAS-Nummer |
31107-39-8 |
|---|---|
Molekularformel |
C20H15ClN2O2 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-10-aza-3-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one;chloride |
InChI |
InChI=1S/C20H15N2O2.ClH/c1-21-16-10-9-13(24-2)11-17(16)22-19(21)14-7-3-5-12-6-4-8-15(18(12)14)20(22)23;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KHZZVJQGGQKUIZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C3=CC=CC4=C3C(=CC=C4)C(=O)N2C5=C1C=CC(=C5)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


